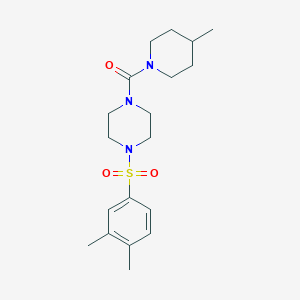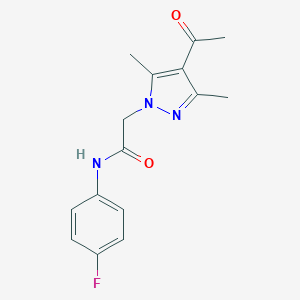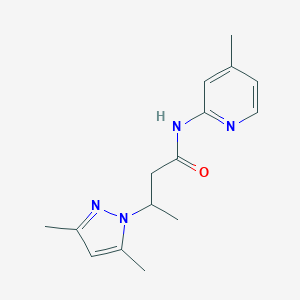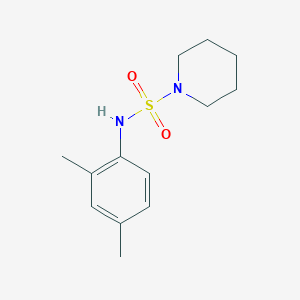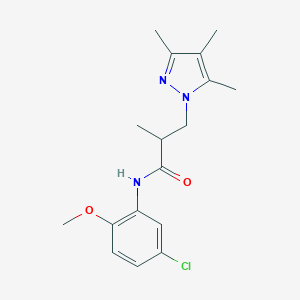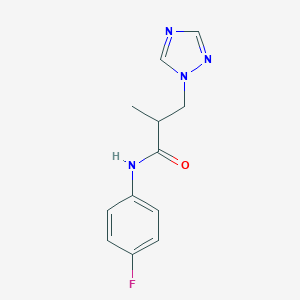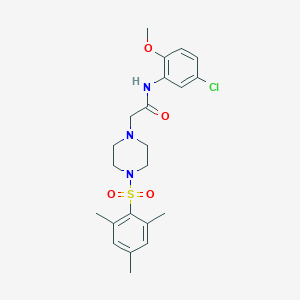
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide, also known as ML352, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and neurological disorders. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis, as well as the modulation of specific signaling pathways involved in neurological disorders. Additionally, this compound has been shown to have anti-inflammatory properties and can modulate the immune response.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide for lab experiments is its potent anti-cancer and neuroprotective activity, which makes it an attractive candidate for further study. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide, including further investigation of its mechanism of action and its potential therapeutic applications in other disease areas. Additionally, there is a need for the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, this compound is a promising chemical compound that has shown significant potential for the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. However, the potential therapeutic benefits of this compound make it an attractive candidate for further study.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide involves a multi-step process that includes the reaction of 5-chloro-2-methoxyaniline with ethyl chloroacetate, followed by the reaction of the resulting compound with mesitylsulfonyl chloride and piperazine. The final product is obtained by the deprotection of the mesitylsulfonyl group.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4-(mesitylsulfonyl)piperazin-1-yl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by targeting specific pathways involved in the disease progression.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O4S/c1-15-11-16(2)22(17(3)12-15)31(28,29)26-9-7-25(8-10-26)14-21(27)24-19-13-18(23)5-6-20(19)30-4/h5-6,11-13H,7-10,14H2,1-4H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPWSLKRFSRWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide](/img/structure/B500257.png)

